ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Overview
Description
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a triisopropylsilyl group, a chloro substituent, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolopyridine core, followed by the introduction of the chloro substituent and the triisopropylsilyl group. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous flow techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids or Bases: For ester hydrolysis, typically hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrrolopyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The triisopropylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The chloro substituent can participate in halogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can be compared with other pyrrolopyridine derivatives, such as:
Ethyl 4-chloro-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Similar structure but with a trimethylsilyl group instead of a triisopropylsilyl group.
Ethyl 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Similar structure but with a bromo substituent instead of a chloro substituent.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1310704-15-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C19H29ClN2O2Si
- Molecular Weight : 380.98 g/mol
- CAS Number : 1310704-15-4
- Synonyms : this compound
Biological Activity Overview
Recent studies indicate that derivatives of pyrrolo[2,3-b]pyridine exhibit a wide range of biological activities, including:
- Antiviral Activity : Some pyrrolo[3,4-c]pyridine derivatives have demonstrated significant anti-HIV activity, with certain compounds showing an EC50 value below 10 µM. For instance, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate exhibited an EC50 of 1.65 µM against HIV-1 .
- Antimycobacterial Activity : The antimycobacterial properties of pyrrolo[3,4-c]pyridine derivatives have been explored extensively. Compounds with ester groups showed promising activity against Mycobacterium tuberculosis, with MIC90 values less than 0.15 µM for certain esters .
- Anticancer Activity : Various pyrrolo[3,4-c]pyridine derivatives have been tested for their cytotoxic effects on cancer cell lines. For example, a compound synthesized in one study exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
Structure-Activity Relationships
The biological activity of this compound can be influenced by its structural features:
Structural Feature | Effect on Activity |
---|---|
Ester Substituent | Enhances antiviral and antimycobacterial activity |
Chlorine Substitution | May influence interaction with biological targets |
Triisopropylsilyl Group | Increases lipophilicity and potential bioavailability |
Study on Antiviral Activity
In a study evaluating the antiviral properties of various pyrrolo[3,4-c]pyridine derivatives, it was found that the presence of an ethyl ester at position 4 significantly enhanced activity against HIV-1. The most potent derivative showed an EC50 value of 1.65 µM, indicating strong potential for further development as an antiviral agent .
Study on Antimycobacterial Activity
Research conducted by Deraeve et al. demonstrated that certain pyrrolo[3,4-c]pyridine esters exhibited low MIC90 values against Mycobacterium tuberculosis. The study highlighted that structural modifications could lead to improved solubility and metabolic stability while maintaining high antibacterial efficacy .
Properties
IUPAC Name |
ethyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2Si/c1-8-24-19(23)16-11-21-18-15(17(16)20)9-10-22(18)25(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKZBAJMUDRXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.